Benzo(b)fluoranthene

Catalog No.
S602991
CAS No.
205-99-2
M.F
C20H12
M. Wt
252.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(b)fluoranthene

CAS Number

205-99-2

Product Name

Benzo(b)fluoranthene

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

InChI

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H

InChI Key

FTOVXSOBNPWTSH-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1

solubility

less than 1 mg/mL at 66° F (NTP, 1992)
5.94e-09 M
In water, 0.0015 mg/L, temperature not specified
In water, 0.0012 mg/L, temperature not specified
Miscible with benzene
Slightly soluble in acetone
Solubility in water: none

Synonyms

2,3-Benzfluoranthene; 3,4-Benz[e]acephenanthrylene; 3,4-Benzfluoranthene; 3,4-Benzofluoranthene; Benzo[b]fluoranthene; Benzo[e]fluoranthene; NSC 89265

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1

The exact mass of the compound Benzo(b)fluoranthene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)5.94e-09 min water, 0.0015 mg/l, temperature not specifiedin water, 0.0012 mg/l, temperature not specifiedmiscible with benzeneslightly soluble in acetonesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89265. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. It belongs to the ontological category of ortho- and peri-fused polycyclic arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Benzo(b)fluoranthene (BbF) is a high-molecular-weight, nonalternant polycyclic aromatic hydrocarbon (PAH) comprising a fluoranthene core fused with a benzene ring at the 'b' face. As one of the 16 US EPA priority pollutant PAHs, its primary procurement volume is driven by its critical role as a certified reference material for environmental, food safety, and toxicological assays . Beyond analytical chemistry, BbF serves as a specialized rigid, planar precursor in materials science for the synthesis of extended π-conjugated systems, such as organic semiconductors and OLED emitters [1]. Its unique structural asymmetry imparts distinct photophysical properties and chromatographic behavior, making high-purity procurement essential for both accurate regulatory calibration and reproducible optoelectronic material synthesis.

Generic substitution among benzofluoranthene isomers—specifically Benzo(b)fluoranthene, Benzo(k)fluoranthene, and Benzo(j)fluoranthene—is a primary cause of analytical and synthetic failure. These isomers share identical molecular weights (252.31 g/mol) and indistinguishable mass spectral fragmentation patterns, meaning mass spectrometry alone cannot differentiate them . On standard gas chromatography columns, they frequently co-elute, leading to integration errors that invalidate environmental compliance testing (e.g., EPA Method 8270E). Furthermore, in toxicological assessments, grouping these isomers obscures their distinct Potency Equivalency Factors (PEFs), skewing risk calculations [1]. In materials science, substituting the 'b' fusion face with the 'k' or 'j' face fundamentally alters the HOMO-LUMO bandgap and solid-state packing, destroying the intended optoelectronic performance of downstream derivatives.

GC-MS Chromatographic Resolution for EPA Method 8270E

Because benzofluoranthene isomers share an identical m/z 252 quantifier ion, they cannot be distinguished by mass spectrometry alone and require baseline chromatographic resolution. On specialized PAH columns (e.g., 60 m Rxi-PAH), Benzo(b)fluoranthene elutes at 63.86 minutes, narrowly separated from Benzo(k)fluoranthene (64.13 min) and Benzo(j)fluoranthene (64.29 min) [1]. Procuring isomerically pure standards is therefore strictly required to establish accurate retention time windows.

Evidence DimensionGC Retention Time (Rxi-PAH column, 60m)
Target Compound DataBenzo[b]fluoranthene (RT = 63.86 min)
Comparator Or BaselineBenzo[k]fluoranthene (RT = 64.13 min) and Benzo[j]fluoranthene (RT = 64.29 min)
Quantified DifferenceΔRT of only 0.27 to 0.43 minutes despite identical m/z 252 quantifier ions.
ConditionsHigh-resolution GC-MS using specialized PAH columns under optimized temperature programming.

Procuring isomerically pure standards is mandatory to establish accurate calibration curves and prevent false-positive integrations in regulatory environmental testing.

HPLC-FLD Retention Selectivity for Water Quality Monitoring

For ultra-trace water analysis compliant with the EU Drinking Water Directive, HPLC with fluorescence detection (FLD) is heavily utilized. Under optimized isocratic RP-HPLC conditions, Benzo(b)fluoranthene exhibits a retention time of 9.8 minutes, providing baseline resolution against Benzo(k)fluoranthene, which elutes at 11.1 minutes[1]. This separation is critical for accurately quantifying individual fluorescence responses at sub-nanogram levels.

Evidence DimensionIsocratic RP-HPLC Retention Time
Target Compound DataBenzo[b]fluoranthene (RT = 9.8 min)
Comparator Or BaselineBenzo[k]fluoranthene (RT = 11.1 min)
Quantified Difference1.3 minute baseline resolution under isocratic conditions.
ConditionsStir-bar sorptive extraction (SBSE) coupled to HPLC-FLD for ultra-trace water analysis.

Ensures compliance with the EU Drinking Water Directive by allowing precise, interference-free quantification of individual PAH fluorescence responses.

Toxic Equivalency Factor (TEF) Differentiation for Risk Assessment

In toxicological risk modeling, individual PAHs are weighted against Benzo(a)pyrene to calculate a total carcinogenic load. Benzo(b)fluoranthene is assigned an oral Potency Equivalency Factor (PEF) of 0.62 by the OEHHA, which is distinct from its isomer Benzo(j)fluoranthene (PEF = 0.52) and the baseline Benzo(a)pyrene (PEF = 1.0) [1]. Grouping these isomers analytically leads to inaccurate BaP-equivalent concentration (BaPeq) calculations.

Evidence DimensionOral Potency Equivalency Factor (PEF)
Target Compound DataBenzo[b]fluoranthene (OEHHA PEF = 0.62)
Comparator Or BaselineBenzo[a]pyrene (Baseline PEF = 1.0) and Benzo[j]fluoranthene (PEF = 0.52)
Quantified DifferenceDistinct carcinogenic weighting compared to the BaP baseline and its closely related isomers.
ConditionsIn vivo and in vitro toxicological modeling for calculating BaP-equivalent concentrations (BaPeq).

Utilizing exact isomer standards prevents the over- or under-estimation of carcinogenic risk in soil and air quality assessments.

Excited-State Oxygen Quenching Resistance in Optoelectronics

The nonalternant electronic structure of Benzo(b)fluoranthene imparts unique photophysical stability. Unlike other benzofluoranthene derivatives, the first excited singlet state of Benzo(b)fluoranthene is not quenched by molecular oxygen (O2) in a diffusion-controlled process [1]. This specific resistance to excited-state quenching makes the 'b' fusion face highly preferred over other isomers when designing stable fluorescent materials.

Evidence Dimension1st Excited Singlet State Quenching by O2
Target Compound DataBenzo[b]fluoranthene (Not quenched by O2 in a diffusion-controlled process)
Comparator Or BaselineOther benzofluoranthene derivatives (Quenched by O2)
Quantified DifferenceUnique resistance to oxygen-mediated fluorescence quenching.
ConditionsPhotophysical characterization of nonalternant polycyclic aromatic hydrocarbons.

Identifies BbF as a superior structural motif for developing oxygen-resistant organic semiconductors and stable fluorescent emitters.

Calibration of Environmental GC-MS and HPLC Systems

Benzo(b)fluoranthene is indispensable as a certified reference material for calibrating analytical instruments used in environmental monitoring. Due to its isobaric nature with other benzofluoranthenes, high-purity BbF standards are required to establish accurate retention time windows and response factors in EPA Method 8270E (GC-MS) and EU Drinking Water Directive compliance testing (HPLC-FLD) .

Toxicological Risk Modeling and BaPeq Calculations

In public health and environmental risk assessments, BbF is utilized to accurately quantify the carcinogenic load of complex PAH mixtures. By applying its specific Potency Equivalency Factor relative to Benzo(a)pyrene, toxicologists can calculate precise BaP-equivalent concentrations (BaPeq) for soil, air, and food samples, avoiding the inaccuracies of generic isomer grouping[1].

Synthesis of Nonalternant Organic Semiconductors

In materials science, the BbF core serves as a rigid, planar building block for synthesizing extended π-conjugated systems. Its unique nonalternant electronic structure and resistance to excited-state oxygen quenching make it a highly desirable precursor for developing stable organic light-emitting diodes (OLEDs), near-infrared emitters, and advanced organic photovoltaic materials [2].

Physical Description

Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992)
COLOURLESS CRYSTALS.
Needles or yellow fluffy powder.

Color/Form

Needles from benzene
Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid)

XLogP3

6.4

Boiling Point

481 °C

LogP

5.78 (LogP)
log Kow = 5.78
6.12

Melting Point

325 to 329 °F (NTP, 1992)
168.0 °C
168.4 °C
168 °C
325-329°F

UNII

FJO154KG1X

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Benzo(b)fluoranthene is a colorless needle. It is very insoluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Benzo(b)fluoranthene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is found in cigarette smoke, automobile exhaust, plant oils, and grilled and smoked meat and fish. USE: There is no commercial production of benzo(b)fluoranthene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in benzo(b)fluoranthene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, exhaust or smoke from other sources (e.g., forest fires). The general population may also be exposed to benzo(b)fluoranthene when eating grilled and smoked meat and fish as well as when eating food prepared with some plant oils. Drinking water may also be a minor route of exposure. If benzo(b)fluoranthene is released to the environment, it will be in or on particles that eventually fall to the ground. It will be broken down in air by reaction with hydroxyl radicals and by sunlight. It will not volatilize into air from soil and water surfaces. It is not expected to move through soil. It will be only slowly broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for benzo(b)fluoranthene alone to produce toxic effects in humans were not available. Several studies have shown increased mortality due to lung cancer in workers exposed to mixtures of PAHs, including benzo(a)pyrene, chrysene, benz(a)anthracene, benzo(b)fluoranthene, and dibenz(a,h)anthracene, such as coke oven emissions, roofing-tar emissions, and cigarette smoke. However, the contribution of benzo(b)fluoranthene to the carcinogenicity of the mixtures cannot be determined. Impaired sperm production was observed in male offspring of laboratory mice exposed to low levels of benzo(b)fluoranthene during pregnancy. No additional data on the potential for benzo(b)fluoranthene to cause general toxicity, birth defects, or reproductive effects in laboratory animal were available. Skin tumors were observed in laboratory animals following repeated skin application over time. Lung and liver tumors were observed in laboratory animals following repeated injections of benzo(b)fluoranthene. Lung tumors were also observed in laboratory animals following direct implantation of benzo(b)fluoranthene into the lungs. The International Agency for Research on Cancer program determined that benzo(b)fluoranthene is possibly carcinogenic to humans, the U.S. National Toxicology Program 14th Report on Carcinogens determined that benzo(b)fluoranthene was reasonably anticipated to be a human carcinogen, and the U.S. EPA IRIS program determined that benzo(b)fluoranthene is a probable human carcinogen. These determinations were all based on a lack of human cancer data, but sufficient evidence of carcinogenicity in laboratory animals. (SRC)

Pharmacology

Benzo[b]fluoranthene is a colorless, aromatic hydrocarbon consisting of five fused rings and formed by the incomplete burning of organic matter. Benzo(b)fluoranthene is primarily found in gasoline exhaust, tobacco and cigarette smoke, coal tar, soot, amino acids and fatty acid pyrolysis products. This substance is used only for research purposes. Benzo(b)fluoranthene is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

5.00e-07 mmHg
5.0X10-7 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

205-99-2

Wikipedia

Benzo[b]fluoranthene

Biological Half Life

281.97 Days

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

Benzo(b)fluoranthene occurs ubiquitously in products of incomplete combustion; it also occurs in fossil fuels.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ioniaztion detection; Analyte: benzo(b)fluoranthene; Matrix: air; Detection Limit: 0.3 - 0.5 ug /sample.
Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with fluorescence detection; Analyte: benzo(b)fluoranthene; Matrix: air; Detection Limit: 0.0030 - 0.20 ug/sample.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: benzo(b)fluoranthene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 11 ug/L.
Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: benzo(b)fluoranthene; Matrix: municipal and industrial discharges; Detection Limit: 0.018 ug/L.
For more Analytic Laboratory Methods (Complete) data for BENZO(B)FLUORANTHENE (42 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: benzo(k)fluoranthene; Matrix: marine animal tissues; Detection Limit: 4 ng/g.
Twelve polycyclic aromatic hydrocarbons (PAH) (including benzo(b)fluoranthene) have been analyzed in blood & skin oil collected from roofing workers. The analytical technique utilized reverse phase high performance liquid chromatography (HPLC) for separation of individual polycyclic aromatic hydrocarbons, with fluorescence detection, which is sensitive & specific. A specific sample cleanup was employed prior to measurement of polycyclic aromatic hydrocarbons, designed to provide a fraction enriched in polycyclic aromatic hydrocarbons & free from the biologic matirx. Sample extracts, in 0.5 ml hexane, were applied to a silica gel column (0.8X10 cm, 1.4 g) topped with 0.5 cm sodium sulfate. A 4 ml hexane fraction was discarded, & a second fraction of 13 ml cyclohexane was collected & concentrated under dry nitrogen to about 0.1 ml. Limit of detection for benzo(b)fluoranthene in skin oil was 5 pg.
Twelve polycyclic aromatic hydrocarbons (PAH) have been analyzed /by high perfomance liquid chromatography/ in blood and skin oil collected from roofing workers. The analytical technique utilized reverse phase high performance liquid chromatography (HPLC) for separation of individual PAH, with fluorescence detection, which is sensitive and specific. A specific sample cleanup was employed prior to measurement of polycyclic aromatic hydrocarbon, designed to provide a fraction enriched in PAH & free from the biologic matirx. Sample extracts, in 0.5 mL hexane, were applied to a silica gel column (0.8X10 cm, 1.4 g) topped with 0.5 cm sodium sulfate. A 4 mL hexane fraction was discarded, and a second fraction of 13 mL cyclohexane was collected and concentrated under dry nitrogen to about 0.1 mL. In six serum samples, the polycyclic aromatic hydrocarbons were below the limit of detection (1-60 pg/mL). /Polycyclic aromatic hydrocarbons/
High resolution glass capillary gas chromatography was used for the detection of polycyclic aromatic hydrocarbons (PAH) in mussels (Mytilus edulis) collected outside an electrochemical plant which discharged waste directly to the sea. SE-54 was the best stationary phase with respect to separation efficiency, column bleeding and long-term stability. Marine sediments outside the electrochemical plant contained 19 PAH, and mussels and horse mussels (Modiolus modiolue) from a polluted fiord contained 15 and 11, respectively. /Polycyclic aromatic hydrocarbons/
GLC and GLC-mass spectrometry methods were developed for the analysis of avian tissues for 16 hydrocarbons. Mechanical extraction with pentane was followed by clean-up on florisil and silicar. The method was applied to the analysis of liver, kidney, fat and brain tissue of mallard ducks (Anas platyrohynchos) fed a mixture of hydrocarbons. /Polycyclic aromatic hydrcarbons/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.[Sigma-Aldrich; Safety Data Sheet for Benzo
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The current studies investigate whether synergistic or antagonistic interactions in the upregulation of CYP1 activity occur in binary mixtures of polycyclic aromatic hydrocarbons (PAHs) involving benzo[a]pyrene and five other structurally diverse PAHs of varying carcinogenic activity. Precision-cut rat liver slices were incubated with benzo[a]pyrene alone or in combination with a range of concentrations of a second PAH, and ethoxyresorufin O-deethylase, CYP1A1 and CYP1B1 mRNA levels determined. Concurrent incubation of benzo[a]pyrene with either dibenzo[a,h]anthracene or fluoranthene in liver slices led to a synergistic interaction, at least at low concentrations, in that ethoxyresorufin O-deethylase activity was statistically higher than the added effects when the slices were incubated with the individual compounds. In contrast, benzo[b]fluoranthene and, at high doses only, dibenzo[a,l]pyrene gave rise to antagonism, whereas 1-methylphenanthrene had no effect at all concentrations studied. When CYP1A1 mRNA levels were monitored, benzo[b]fluoranthene gave rise to an antagonistic response when incubated with benzo[a]pyrene, whereas all other compounds displayed synergism, with 1-methylphenathrene being the least effective. A similar picture emerged when CYP1B1 mRNA levels were determined, though the effects were less pronounced. In conclusion, it has been demonstrated that the benzo[a]pyrene-mediated upregulation of CYP1, at the mRNA and activity levels, is synergistically and antagonistically modulated by other PAHs.
Although exposure to polycyclic aromatic hydrocarbons (PAHs) occurs mostly through mixtures, hazard and risk assessment are mostly based on the effects caused by individual compounds. The objective of the current study was to investigate whether interactions between PAHs occur, focusing on gene expression (as measured by cDNA microarrays) and DNA adduct formation. The effects of benzo[a]pyrene or dibenzo[a,h]anthracene (DB[a,h]A) alone and in binary mixtures with another PAH (DB[a,h]A, benzo[b]fluoranthene, fluoranthene or dibenzo[a,l]pyrene) were investigated using precision-cut rat liver slices. All compounds significantly modulated the expression of several genes, but overlap between genes affected by the mixture and by the individual compounds was relatively small. All mixtures showed an antagonistic response on total gene expression profiles. Moreover, at the level of individual genes, mostly antagonism was evident, with additivity and synergism observed for only a few genes. As far as DNA adduct formation is concerned, the binary mixtures generally caused antagonism. The effects in liver slices suggest a lower carcinogenic potency of PAH mixtures than estimated based on additivity of individual compounds.
Research on the toxicological mechanisms of polycyclic aromatic hydrocarbons (PAHs) deemed carcinogenic and noncarcinogenic has mostly been developed for individual compounds even though, in the environment, PAHs invariably occur in mixtures. The present work aimed at understanding the interaction effects of two model PAHs, the potentially carcinogenic benzo[b]fluoranthene (B[b]F) and the noncarcinogenic phenanthrene (Phe) to a marine fish (the sea bass Dicentrarchus labrax). The study endeavoured an ecologically-relevant scenario with respect to concentrations and contaminant matrix, sediments, which are the main reservoirs of these substances in the environment, due to their hydrophobic nature. For the purpose, 28-day laboratorial bioassays with spiked sediments (with individual and combined PAHs at equitoxic concentrations) were conducted. Genotoxicity was determined in peripheral blood through the "Comet" assay and by scoring erythrocytic nuclear abnormalities (ENA). The results showed that exposure to either PAHs induced similar levels of DNA strand breaks, although without a clear dose- or time-response, likely due to the low concentrations of exposure and potential shits in PAH bioavailability during the assays. However, clastogenic/aneugenic lesions were only observed in fish exposed to B[b]F-spiked sediments. Conversely, the combination assays revealed a supra-additive effect especially at chromosome level, linked to concentrations of PAHs in water. A decrease in DNA-strand breakage was observed over time during all assays, revealing some ability of fish to cope with this DNA lesion. Overall, the findings show that low-moderate concentrations of sediment-bound mixed PAHs may significantly increase the hazard of mutagenesis even when the individual concentrations indicate low risk, especially considering that chromosome-level damage is unlikely to be repaired, leading to the fixation of DNA lesions upon prolonged exposures.
Polycyclic aromatic hydrocarbons (PAHs) are priority environmental mutagens and carcinogens that occur in the aquatic environment as mixtures rather than the individual compounds for which guidelines are issued. The present work aimed at understanding the interaction effects between carcinogenic and non-carcinogenic PAHs in a model marine fish (Dicentrarchus labrax) in realistic scenarios. Laboratory assays under ecologically-relevant parameters were conducted for 28 days with sediments spiked with low-moderate concentrations (250-800 ng/g) of two model PAHs, phenanthrene (non-carcinogenic) and benzo[b]fluoranthene (carcinogenic to experimental animals). Both PAHs induced hepatic histopathological changes that indicate metabolic failure and inflammation, especially in animals exposed to mixtures. Phenanthrene elicited biochemical changes better related to oxidative stress (lipid peroxidation, glutathione and glutathione S-transferase activity) and CYP function, whereas B[b]F disrupted metabolic responses and defenses to toxicological challenge. Conversely, mixed PAHs yielded lesions and responses that, altogether, are compatible with the AHR dependent pathway (the basis of PAH mutagenicity), potentially generating supra-additive effects. Nonetheless, the low, ecologically-relevant, concentrations of PAHs diluted dose and time-response relations. Overall, although seemingly predicting the risk of individual PAHs, environmental guidelines may not apply to mixtures by underestimating adverse effects, which calls for a redefinition of standards when determining the true risk of toxicants under realistic circumstances.
Exposure to polycyclic aromatic hydrocarbons (PAHs) always involves complex mixtures that may induce synergistic or antagonistic effects on the genotoxic properties and make risk assessment more difficult. In this study, we evaluated how particulate PAHs modulated the formation of DNA damage induced by carcinogenic benzo[a]pyrene (B[a]P). Single strand breaks and alkali labile sites, as well as BPDE-N2-dGuo DNA adducts were measured in the competent HepG2 cells by Comet assay and HPLC-tandem mass spectrometry, respectively. B[a]P, alone or in binary mixture with other PAHs (1 uM each), led to low amounts of strand breaks. In contrast, formation of BPDE-N2-dGuo adducts was significant and found to be enhanced in HepG2 co-treated for 14 hr by B[a]P in the presence of either benzo[b]fluoranthene (B[b]F), dibenz[a,h]anthracene (DB[a,h]A) or indeno[1,2,3-cd]pyrene (IP). Opposite results were obtained with benzo[k]fluoranthene (B[k]F). The same observations were made when cells were pre-incubated with PAH before incubation with B[a]P. These results show that the interactions between PAHs are not direct competition reactions. Emphasis was then placed on the modulation of B[a]P-induced DNA damage by B[b]F and B[k]F. No difference in the time-course formation of DNA damage was observed. However, dose-response relationship differed between these two PAHs with a concentration-dependent inhibition of BPDE-N2-dGuo DNA by B[k]F whereas a constant level of potentiation for B[b]F was observed for concentrations higher than 1 uM. Altogether, these results show that the genotoxicity of B[a]P in binary mixtures with other carcinogenic PAH may be modulated. In such cases, a potentiation of BPDE-N2-dGuo adduct formation is most often observed with exception of B[k]F. Several biological mechanisms may account for these observations, including binding of PAHs to the Ah receptor (AhR), their affinity toward CYP450 and competition for metabolism. These different interactions have to be considered when addressing the intricate issue of the toxicity of mixtures.

Stability Shelf Life

Stable under recommended storage conditions.[Sigma-Aldrich; Safety Data Sheet for Benzo

Dates

Last modified: 08-15-2023

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